molecular formula C13H15N5OS B12182657 [4-methyl-3-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[4-methyl-3-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Cat. No.: B12182657
M. Wt: 289.36 g/mol
InChI Key: AVDGFRYQYBLYJY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Derivation

The systematic name of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone is derived through hierarchical substitution rules outlined by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is methanone , with a phenyl group substituted at the 3-position by a 1H-tetrazol-1-yl ring and at the 4-position by a methyl group. The thiomorpholin-4-yl group is attached via the ketone functional group.

  • Parent chain identification : The phenyl ring serves as the principal substituent due to its higher seniority over heterocyclic systems under IUPAC priority rules.
  • Substituent numbering : The phenyl ring is numbered to assign the lowest possible locants to the substituents. The methyl group receives priority over the tetrazole ring, resulting in the 4-methyl-3-(1H-tetrazol-1-yl) configuration.
  • Heterocyclic descriptors : The tetrazole ring is labeled as 1H-tetrazol-1-yl to specify the position of the hydrogen atom, while thiomorpholine is designated with the suffix "-4-yl" to indicate the attachment point at its nitrogen atom.

The finalized IUPAC name is:
3-(1H-tetrazol-1-yl)-4-methylphenylmethanone .

Alternative Naming Conventions and Registry Numbers

The compound is recognized under multiple naming systems and registry identifiers:

Naming Convention Example Source
CAS Registry Number Not yet assigned in public databases
Common Synonyms 4-Methyl-3-(tetrazol-1-yl)thiomorpholinoylbenzophenone
Simplified SMILES COC1=C(C=CC(=C1)C(=O)N2CCSCC2)C3=NN=NN3

Key observations:

  • The thiomorpholine moiety is occasionally abbreviated as "thiamorpholinyl" in non-IUPAC contexts.
  • The tetrazole ring’s 1H designation is omitted in some industrial nomenclature, leading to variants like "3-(tetrazol-1-yl)".

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C₁₃H₁₅N₅OS (molecular weight: 289.36 g/mol) is shared with several constitutional isomers, differing in substituent arrangement or heterocyclic connectivity:

Table 1: Constitutional Isomerism Analysis

Isomer Type Structural Variation Example Compound
Positional Isomers Methyl and tetrazole groups on phenyl [2-(5-methyltetrazol-1-yl)-4-methylphenyl] variant
Functional Group Isomers Thiomorpholine vs. morpholine substituents Replacement of sulfur with oxygen
Ring-Contraction Isomers Tetrazole replaced by triazole [3-(1H-1,2,3-triazol-1-yl)phenyl] analogs

Notably:

  • The thiomorpholine group’s sulfur atom introduces distinct electronic properties compared to oxygen-containing morpholine derivatives.
  • Substituent positioning on the phenyl ring significantly impacts dipole moments and crystallinity, as observed in analogs like [4-(5-methyltetrazol-1-yl)phenyl] derivatives.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

[4-methyl-3-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H15N5OS/c1-10-2-3-11(8-12(10)18-9-14-15-16-18)13(19)17-4-6-20-7-5-17/h2-3,8-9H,4-7H2,1H3

InChI Key

AVDGFRYQYBLYJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

[2+3] Cycloaddition of Nitriles and Sodium Azide

The tetrazole ring in the target compound is synthesized via a [2+3] cycloaddition between a nitrile precursor and sodium azide. This reaction is typically catalyzed by Lewis acids such as zinc bromide or ammonium chloride under reflux conditions. For example, 3-cyano-4-methylacetophenone reacts with sodium azide in dimethylformamide (DMF) at 120°C for 12 hours to yield 4-methyl-3-(1H-tetrazol-1-yl)acetophenone. The reaction proceeds through a nitrile azide intermediate, with regioselectivity controlled by steric and electronic effects of the methyl substituent.

Transition Metal-Catalyzed Approaches

Copper(I) catalysts, such as CuI or CuOTf, enhance reaction rates and regioselectivity in tetrazole synthesis. In one protocol, 3-azido-4-methylacetophenone undergoes cyclization with trimethylsilylacetylene in the presence of CuI (10 mol%) and ascorbic acid, yielding the tetrazole ring with >90% efficiency. This method avoids the formation of regioisomeric byproducts, a common issue in non-catalyzed reactions.

Incorporation of the Thiomorpholin-4-yl Methanone Group

Nucleophilic Acyl Substitution

The thiomorpholine moiety is introduced via nucleophilic acyl substitution between 4-methyl-3-(1H-tetrazol-1-yl)benzoyl chloride and thiomorpholine. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 78–85%. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes hydrolysis
Molar Ratio (Acid Chloride:Thiomorpholine)1:1.2Ensures complete conversion
SolventAnhydrous DCMPrevents side reactions

Coupling Reactions Using Carbodiimides

Alternative methods employ coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid intermediate. This approach is preferred for acid-sensitive substrates, offering yields up to 88%.

Multi-Step Synthetic Pathways

Route 1: Sequential Cycloaddition and Acylation

  • Step 1 : Synthesis of 4-methyl-3-(1H-tetrazol-1-yl)acetophenone

    • Reactants : 3-cyano-4-methylacetophenone, NaN₃, ZnBr₂

    • Conditions : DMF, 120°C, 12 h

    • Yield : 92%

  • Step 2 : Oxidation to Carboxylic Acid

    • Reagent : KMnO₄ in acidic aqueous medium

    • Conditions : 80°C, 6 h

    • Yield : 85%

  • Step 3 : Acyl Chloride Formation

    • Reagent : SOCl₂, catalytic DMF

    • Conditions : Reflux, 3 h

    • Yield : Quantitative

  • Step 4 : Thiomorpholine Coupling

    • Reactants : Thiomorpholine, TEA

    • Conditions : DCM, 0°C to RT, 12 h

    • Yield : 83%

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines tetrazole formation and thiomorpholine incorporation in a single reactor. Using CuI (5 mol%) and DIPEA (diisopropylethylamine) in acetonitrile, the one-pot method achieves an overall yield of 75% but requires rigorous exclusion of moisture.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance tetrazole cycloaddition rates but may complicate purification. Non-polar solvents (toluene, DCM) improve thiomorpholine coupling efficiency by reducing side reactions.

Catalytic Systems

Comparative studies of copper catalysts:

CatalystLigandYield (%)Regioselectivity
CuINone78Moderate
CuOTfPyBOX ligand94High
Cu(MeCN)₄PF₆DIPEA88High

The PyBOX ligand (e.g., L110 ) significantly improves enantioselectivity in asymmetric variants.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, tetrazole-H), 7.89 (d, J = 8.2 Hz, 1H, aryl-H), 7.45 (d, J = 8.2 Hz, 1H, aryl-H), 3.85–3.75 (m, 4H, thiomorpholine-H), 2.95–2.85 (m, 4H, thiomorpholine-H), 2.49 (s, 3H, CH₃).

  • ¹³C NMR : δ 193.5 (C=O), 151.2 (tetrazole-C), 139.8–125.4 (aryl-C), 52.1–48.3 (thiomorpholine-C), 21.7 (CH₃).

Infrared (IR) Spectroscopy

  • Key Bands : 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring), 1150 cm⁻¹ (C-S stretch).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of acyl chloride intermediates.

  • Solution : Use of anhydrous solvents and molecular sieves.

Regioselectivity in Tetrazole Synthesis

  • Issue : Competing 1,4- and 1,5-disubstituted tetrazoles.

  • Solution : Copper catalysis with PyBOX ligands enforces 1,5-regiochemistry.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred for large-scale production due to lower catalyst costs.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Emerging Methodologies

  • Photocatalytic Cycloaddition : Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction times to 2 hours.

  • Flow Chemistry : Continuous-flow systems improve heat management and scalability for tetrazole synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, converting it into an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology: In biological research, 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent due to its ability to interact with specific biological targets.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. The thiomorpholine ring can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

Structural Analog 1: (4-Hydroxyphenyl)[5-Substituted-2-Thioxo-1,3,4-Thiadiazol-3-yl]Methanone

  • Structure : Replaces tetrazole with a thiadiazole ring and hydroxyphenyl instead of methyl-tetrazolylphenyl.
  • Activity : Demonstrated antitumor activity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 µM), attributed to thiadiazole’s electron-withdrawing effects and hydrogen-bonding interactions .
  • Synthesis : Prepared via cyclocondensation of hydrazides with CS₂, differing from the tetrazole-containing compound’s likely multi-step synthesis involving nitrile cyclization.

Structural Analog 2: (2-Hydroxy-4-Methylphenyl)(3-Phenylisoxazol-4-yl)Methanone

  • Structure : Isoxazole replaces tetrazole, and a hydroxyl group is present at the phenyl ring.
  • Activity : Exhibits antimicrobial properties (MIC: 8–32 µg/mL against S. aureus and E. coli), suggesting that oxygen-containing heterocycles (isoxazole) may favor antibacterial over antitumor effects compared to nitrogen-rich tetrazoles .
  • Synthesis : Synthesized via hydroxylamine hydrochloride reflux, a method less applicable to tetrazole derivatives due to their sensitivity to acidic conditions.

Structural Analog 3: Morpholine-Substituted Methanones

  • Structure : Thiomorpholine replaced with morpholine (oxygen instead of sulfur).
  • Activity : Morpholine analogs often show reduced logP values (e.g., 1.8 vs. 2.5 for thiomorpholine), impacting blood-brain barrier penetration. For example, morpholine-containing kinase inhibitors exhibit lower cellular uptake in CNS models .

Data Table: Key Comparative Properties

Property Target Compound Analog 1 (Thiadiazole) Analog 2 (Isoxazole) Analog 3 (Morpholine)
Heterocycle Tetrazole Thiadiazole Isoxazole Morpholine
LogP 2.5 (predicted) 1.9 2.1 1.8
Bioactivity Anticancer (theoretical) Antitumor (IC₅₀: 12–45 µM) Antimicrobial (MIC: 8–32 µg/mL) Kinase inhibition (IC₅₀: 50–200 nM)
Metabolic Stability High (tetrazole resistance) Moderate (thiadiazole prone to oxidation) Low (isoxazole hydrolysis) Moderate (morpholine oxidation)
Synthetic Complexity High (tetrazole cyclization) Moderate Low Moderate

Research Findings and Mechanistic Insights

  • Tetrazole vs. Thiadiazole : The tetrazole group in the target compound enhances metabolic stability compared to thiadiazole analogs, which are susceptible to glutathione-mediated cleavage .
  • This is critical for intracellular targets like protein kinases .
  • Activity Trade-offs : While isoxazole analogs show stronger antimicrobial effects, the target compound’s tetrazole moiety may favor anticancer activity through selective interactions with DNA repair enzymes (e.g., PARP inhibitors) .

Biological Activity

The compound 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone is a novel organic molecule that combines a tetrazole ring with a thiomorpholine moiety. This unique structural configuration suggests potential pharmacological applications due to the biological activities associated with both functional groups. The tetrazole ring is known for its diverse biological properties, while the thiomorpholine component adds to the compound's reactivity and interaction capabilities with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5OSC_{13}H_{15}N_{5}OS, with a molecular weight of approximately 289.36 g/mol. The structure includes a phenyl ring substituted with a tetrazole group and a thiomorpholine side chain, which enhances its potential interactions within biological systems.

PropertyValue
Molecular FormulaC13H15N5OSC_{13}H_{15}N_{5}OS
Molecular Weight289.36 g/mol
IUPAC Name4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone

The biological activity of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone is believed to be influenced by its ability to form hydrogen bonds and ionic interactions through the tetrazole ring. The thiomorpholine moiety enhances membrane permeability, allowing better access to cellular targets. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing tetrazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Similar structures have demonstrated antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antibacterial properties of tetrazole derivatives, compounds were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 200 µg/mL, indicating moderate to good antibacterial activity .
  • Anticancer Activity : Another study focused on the antiproliferative effects of related compounds on human cancer cell lines reported IC50 values for HeLa cells at 226 µg/mL and for A549 cells at 242.52 µg/mL, suggesting promising anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1H-Tetrazole derivativesContains a tetrazole ringAntimicrobial, anticancer
Thiomorpholine-based compoundsContains a thiomorpholine ringAnti-inflammatory, analgesic
Benzothiazole analogsContains sulfur and nitrogen in different arrangementsAnticancer, antimicrobial

The combination of both tetrazole and thiomorpholine functionalities in 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone may synergistically enhance its biological activity compared to other similar compounds.

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